
But-2-yne-1,4-diyl bis(phenylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-yne-1,4-diyl bis(phenylcarbamate) is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a but-2-yne backbone with phenylcarbamate groups attached at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yne-1,4-diyl bis(phenylcarbamate) typically involves the reaction of but-2-yne-1,4-diol with phenyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions may include:
- Temperature: 0-25°C
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of But-2-yne-1,4-diyl bis(phenylcarbamate) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1,4-diyl bis(phenylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of saturated carbamates.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of butane-1,4-diyl bis(phenylcarbamate).
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of But-2-yne-1,4-diyl bis(phenylcarbamate) depends on its interaction with molecular targets. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating pathways: Interacting with signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- But-2-yne-1,4-diyl bis(methylcarbamate)
- But-2-yne-1,4-diyl bis(ethylcarbamate)
- But-2-yne-1,4-diyl bis(propylcarbamate)
Uniqueness
But-2-yne-1,4-diyl bis(phenylcarbamate) is unique due to the presence of phenyl groups, which can enhance its stability and reactivity compared to other carbamates. The phenyl groups may also impart specific electronic and steric properties that influence its interactions with molecular targets.
Properties
CAS No. |
21840-67-5 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
4-(phenylcarbamoyloxy)but-2-ynyl N-phenylcarbamate |
InChI |
InChI=1S/C18H16N2O4/c21-17(19-15-9-3-1-4-10-15)23-13-7-8-14-24-18(22)20-16-11-5-2-6-12-16/h1-6,9-12H,13-14H2,(H,19,21)(H,20,22) |
InChI Key |
RULCWOHYYYFGED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC#CCOC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
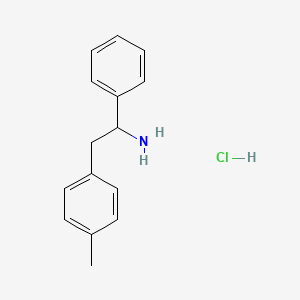
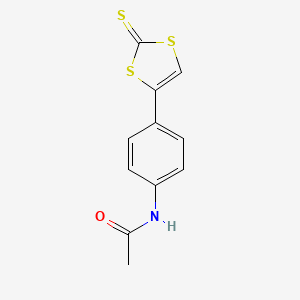
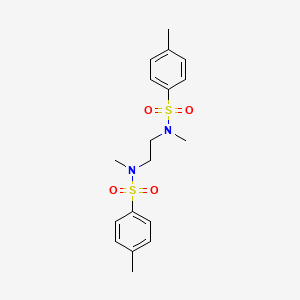


![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)

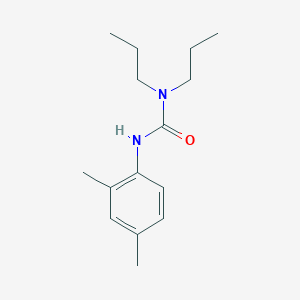


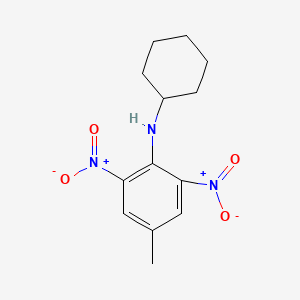
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)
